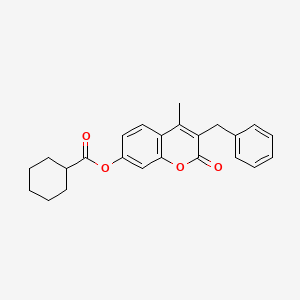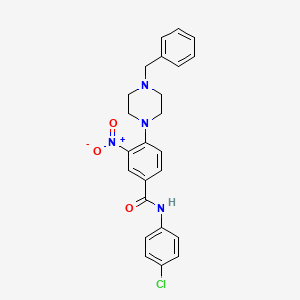
3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate
Overview
Description
3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate, also known as BMOC, is a chemical compound that belongs to the class of coumarin derivatives. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. BMOC exhibits a wide range of biological activities, making it a promising candidate for the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate is not fully understood. However, it is believed to exert its biological activities by interacting with various cellular targets, including enzymes, receptors, and ion channels. 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase. It has also been shown to interact with various receptors, including opioid receptors and serotonin receptors.
Biochemical and Physiological Effects:
3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate exerts a wide range of biochemical and physiological effects. It has been shown to exhibit anticancer, antimicrobial, and antiviral activities. It has also been shown to exhibit analgesic, anti-inflammatory, and antipyretic activities. In addition, 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase. These effects make 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate a promising candidate for the development of new drugs and therapeutic agents.
Advantages and Limitations for Lab Experiments
3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize with high purity and yield. Another advantage is that it exhibits a wide range of biological activities, making it a versatile compound for various applications. However, one limitation is that the mechanism of action of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate is not fully understood, which makes it difficult to optimize its biological activities. Another limitation is that 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate may exhibit toxicity at high concentrations, which must be carefully monitored in lab experiments.
Future Directions
There are several future directions for the study of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate. One direction is to further investigate its mechanism of action and cellular targets. Another direction is to optimize its biological activities by modifying its chemical structure. Additionally, 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate could be tested for its potential applications in other fields, such as agriculture and environmental science. Overall, the study of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate has the potential to lead to the development of new drugs and therapeutic agents with a wide range of applications.
Scientific Research Applications
3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate has been shown to exhibit anticancer, antimicrobial, and antiviral activities. In biochemistry, 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase. In pharmacology, 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate has been shown to exhibit analgesic, anti-inflammatory, and antipyretic activities.
properties
IUPAC Name |
(3-benzyl-4-methyl-2-oxochromen-7-yl) cyclohexanecarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O4/c1-16-20-13-12-19(27-23(25)18-10-6-3-7-11-18)15-22(20)28-24(26)21(16)14-17-8-4-2-5-9-17/h2,4-5,8-9,12-13,15,18H,3,6-7,10-11,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYYWSFGCRVFNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C3CCCCC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(2,4-dichlorophenoxy)acetyl]oxy}benzoic acid](/img/structure/B3957458.png)
![5-(diphenylmethyl)-1,3-dimethyl-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3957471.png)
![ethyl methyl 4,4'-[3-(2-methylphenoxy)-4-oxo-1,2-azetidinediyl]dibenzoate](/img/structure/B3957474.png)
![benzo-1,4-quinone O-[4-(1,1,2,3,3,3-hexafluoropropoxy)benzoyl]oxime](/img/structure/B3957484.png)
![2-(ethylthio)ethyl 6-methyl-2-oxo-4-[4-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3957495.png)
![ethyl 2-{[(4-chlorophenyl)acetyl]amino}-5-{[(2,5-dimethylphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B3957501.png)
![4-[(4-bromobenzylidene)amino]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B3957514.png)
![methyl 2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate](/img/structure/B3957527.png)
![1-(2-naphthylsulfonyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B3957528.png)
![6-fluoro-N-[(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methyl]-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxamide](/img/structure/B3957536.png)
![4-methyl-3-{[3-(trifluoromethyl)benzyl]oxy}-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B3957554.png)
![1-(4-methoxyphenyl)-4-[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]piperazine](/img/structure/B3957558.png)

![N-(1-{[(4-biphenylylamino)carbonothioyl]amino}-2,2,2-trichloroethyl)-4-methylbenzamide](/img/structure/B3957573.png)